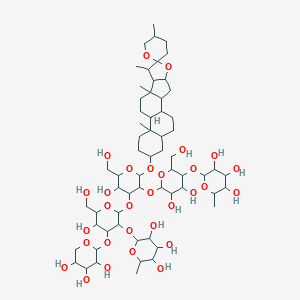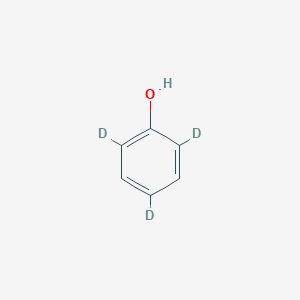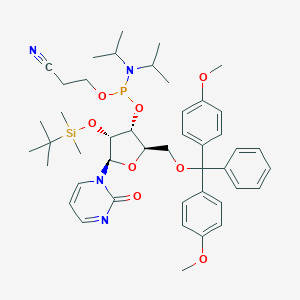
Zebularine CEP
描述
Zebularine, chemically known as 1-(β-D-ribofuranosyl)-1,2-dihydropyrimidin-2-one, is a cytidine analog that lacks the exocyclic 4-amino group of cytidine. This structural modification confers unique biological properties, making zebularine a potent inhibitor of both cytidine deaminase and DNA cytosine methyltransferase . The inhibition of these enzymes is significant because it affects the epigenetic regulation of gene expression, which is often altered in cancer. Zebularine has been shown to induce demethylation and reactivation of silenced genes, thereby exerting antitumor effects .
Synthesis Analysis
The unique chemical structure of zebularine, which is essentially 4-deamino cytidine, increases its electrophilic character. This property not only makes zebularine an effective inhibitor of key enzymes involved in nucleic acid metabolism but also a versatile starting material for the synthesis of complex nucleosides . The stability of zebularine under physiological conditions is a significant advantage over other nucleoside analogs, which are often unstable and toxic .
Molecular Structure Analysis
Zebularine's molecular structure, which resembles that of cytidine but without the 4-amino group, allows it to incorporate into DNA. This incorporation is crucial for its mechanism of action as a DNA methylation inhibitor. By targeting DNA cytosine methyltransferase, zebularine can prevent the methylation of cytosine bases, which is a common epigenetic modification associated with gene silencing in cancer .
Chemical Reactions Analysis
As an inhibitor of cytidine deaminase, zebularine prevents the deamination of cytidine, which is a key step in the catabolism of this nucleoside. By inhibiting DNA cytosine methyltransferase, zebularine also prevents the addition of methyl groups to cytosine bases in DNA, a modification that can lead to the silencing of tumor suppressor genes . These chemical reactions are central to the antitumor activity of zebularine.
Physical and Chemical Properties Analysis
Zebularine is a stable compound that can be administered orally, a significant advantage for potential clinical use. Its stability and low toxicity profile make it a promising candidate for cancer chemotherapy. Zebularine preferentially targets cancer cells, exhibiting greater growth inhibition and gene reactivation in cancer cell lines compared to normal cells . This selectivity is likely due to the altered methylation patterns and metabolic states of cancer cells, which make them more susceptible to zebularine's effects .
科学研究应用
抑制肿瘤生长和诱导凋亡
Zebularine已被确认为既能有效抑制胞嘧啶脱氨酶又能抑制DNA甲基化的强效抑制剂。它在延缓肿瘤生长和诱导乳腺癌模型中的凋亡方面显示出显著潜力。对基因工程MMTV-PyMT转基因小鼠进行的研究显示,在Zebularine治疗后,乳腺肿瘤生长明显延迟,肿瘤细胞坏死和凋亡增加。这表明通过抑制DNA甲基转移酶,Zebularine在癌症治疗中具有潜力(Chen et al., 2011)。
癌症中的表观遗传治疗
Zebularine作为癌症中的表观遗传治疗药物的作用已得到广泛研究。它作为DNA甲基化的机制性抑制剂,在癌症中重新激活高甲基化和沉默的调控基因中发挥关键作用。这种重新激活可能导致用于治疗癌症的新疗法(Yoo, Cheng, & Jones, 2004)。
药代动力学和口服生物利用度
对Zebularine在包括小鼠、大鼠和恒河猴在内的各种物种中的药代动力学和口服生物利用度的研究为其潜在的临床应用提供了宝贵的见解。研究显示其口服生物利用度有限,这是其作为治疗剂的使用的重要考虑因素(Holleran et al., 2005)。
选择性靶向癌细胞
Zebularine表现出一种独特的特性,即优先被纳入癌细胞DNA中,从而在癌细胞系中显示出更高的基因表达和细胞生长抑制,与正常成纤维细胞相比。对癌细胞的选择性作用增强了其作为抗癌疗法的潜力(Cheng et al., 2004)。
在再生医学中的作用
探索了Zebularine在再生医学中的新应用,发现它能够刺激小鼠耳廓损伤模型中的复杂组织再生。这项研究为在成年哺乳动物中诱导再生反应中使用Zebularine等表观遗传药物开辟了途径(Sass et al., 2019)。
癌细胞中的持续去甲基化
持续应用Zebularine已被证明能够在较长时间内维持去甲基化并保持基因表达,防止再甲基化。这种特性在考虑癌症治疗中的长期治疗应用时至关重要(Cheng et al., 2004)。
属性
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N4O8PSi/c1-32(2)49(33(3)4)58(54-30-15-27-46)56-40-39(55-42(48-29-16-28-47-43(48)50)41(40)57-59(10,11)44(5,6)7)31-53-45(34-17-13-12-14-18-34,35-19-23-37(51-8)24-20-35)36-21-25-38(52-9)26-22-36/h12-14,16-26,28-29,32-33,39-42H,15,30-31H2,1-11H3/t39-,40-,41-,42-,58?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUDLVPTCOPGMZ-MGVQLQBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H61N4O8PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zebularine CEP | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B121270.png)
![9,10-Dihydrobenzo[a]pyrene](/img/structure/B121272.png)
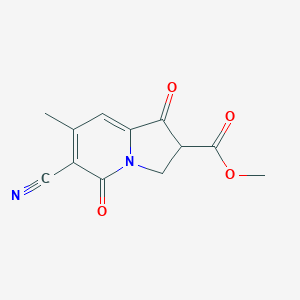
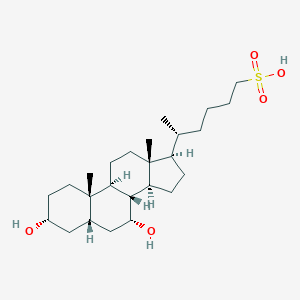
![7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol](/img/structure/B121283.png)
![9,10-Dihydrobenzo[a]pyren-7(8h)-one](/img/structure/B121287.png)
![((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B121289.png)
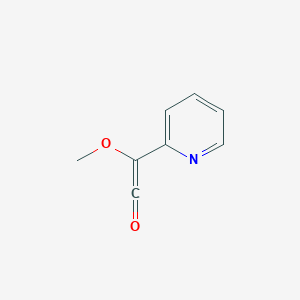
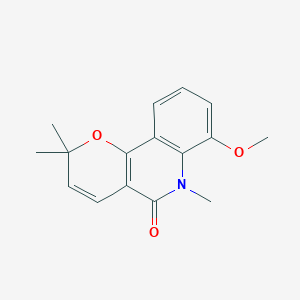
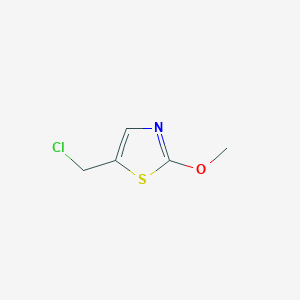
![(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B121294.png)
